![molecular formula C9H20GeO4 B14218539 4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane CAS No. 823180-71-8](/img/structure/B14218539.png)
4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane is a compound that belongs to the class of organogermanium compounds. These compounds are known for their unique chemical properties and potential applications in various fields such as chemistry, biology, and materials science. The structure of this compound includes a germanium atom bonded to two isopropoxy groups and a methyl group, forming a dioxagermolane ring.
準備方法
The synthesis of 4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane can be achieved through several synthetic routes. One common method involves the reaction of germanium tetrachloride with isopropanol in the presence of a base, followed by the addition of methyl iodide. The reaction conditions typically include refluxing the mixture under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium dioxide and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The isopropoxy groups can be substituted with other alkoxy or aryloxy groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Materials Science: It is used in the preparation of germanium-based materials with unique electronic and optical properties, which are useful in the development of semiconductors and photonic devices.
作用機序
The mechanism of action of 4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways.
類似化合物との比較
4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane can be compared with other similar compounds such as:
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar dioxaborolane ring structure but contains boron instead of germanium. It is used as a reagent in organic synthesis and has applications in materials science.
Bis(propan-2-yl) [(4-methylbenzenesulfonyl)oxy]methanephosphonate: This compound contains a phosphonate group and is used in medicinal chemistry for its antiviral properties.
特性
CAS番号 |
823180-71-8 |
|---|---|
分子式 |
C9H20GeO4 |
分子量 |
264.88 g/mol |
IUPAC名 |
4-methyl-2,2-di(propan-2-yloxy)-1,3,2-dioxagermolane |
InChI |
InChI=1S/C9H20GeO4/c1-7(2)12-10(13-8(3)4)11-6-9(5)14-10/h7-9H,6H2,1-5H3 |
InChIキー |
GAVLAVXPFAWMDN-UHFFFAOYSA-N |
正規SMILES |
CC1CO[Ge](O1)(OC(C)C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine](/img/structure/B14218474.png)
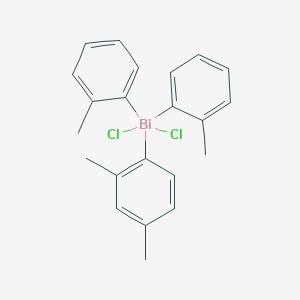
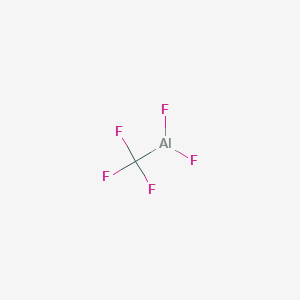
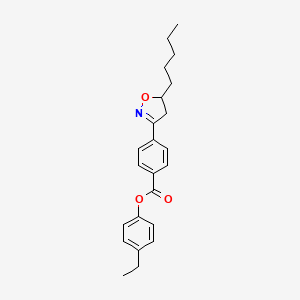
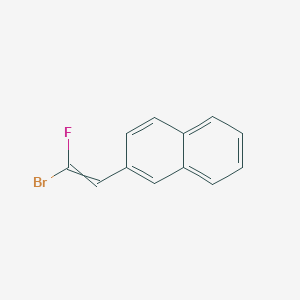


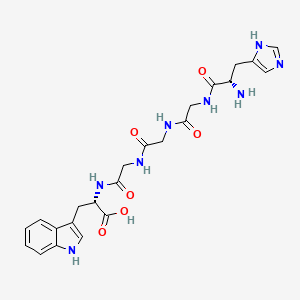


![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![Trimethylsilyl 2,5-bis[(trimethylsilyl)oxy]benzene-1-sulfonate](/img/structure/B14218547.png)
